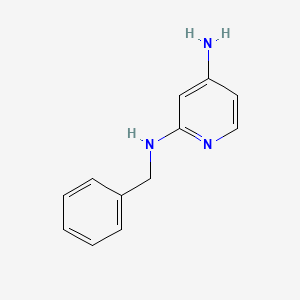

N2-benzylpyridine-2,4-diamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-N-benzylpyridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNBGKKCXKZTOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N2 Benzylpyridine 2,4 Diamine

Established Synthetic Pathways for N-Substituted Pyridine (B92270) Diamines

The construction of N-substituted pyridine diamines relies on fundamental reactions in heterocyclic chemistry, primarily amination and N-alkylation/arylation. The regioselectivity of these reactions is a critical consideration, dictating the final arrangement of substituents on the pyridine ring.

Amination Reactions and Regioselectivity Considerations for Pyridine Derivatives

Amination of the pyridine ring is a key step in introducing the necessary nitrogen functionalities. Direct amination of pyridines can be challenging due to the electron-deficient nature of the ring. However, several strategies have been developed to achieve this transformation.

One classical method is the Chichibabin reaction, which traditionally uses sodium amide to introduce a primary amino group at the C2 position of the pyridine ring. ntu.edu.sg While effective for creating 2-aminopyridines, its application with primary alkylamines has been historically limited. ntu.edu.sg More recent modifications, such as the use of a NaH-iodide composite, have expanded the scope of the Chichibabin amination to include a wider range of primary amines in a more user-friendly protocol. ntu.edu.sg

The regioselectivity of amination is heavily influenced by the existing substituents on the pyridine ring. For instance, in 3,5-disubstituted pyridine N-oxides, amination can be directed to specific positions under optimized reaction conditions. researchgate.net The use of pyridine N-oxides is a common strategy to activate the pyridine ring towards nucleophilic attack, primarily at the 2- and 4-positions. researchgate.net Subsequent deoxygenation then yields the desired substituted pyridine. researchgate.net The distortion of the pyridyne intermediate, influenced by substituents, can also be exploited to control the regioselectivity of nucleophilic addition. nih.gov For example, a C5-bromide substituent on a 3,4-pyridyne directs nucleophilic attack to the C3 position. nih.gov

Furthermore, transition metal-catalyzed C-H amination has emerged as a powerful tool. Copper-mediated amination of 2-phenylpyridine (B120327) derivatives, for example, has been shown to proceed with high regioselectivity at the ortho-position of the phenyl ring relative to the pyridine substituent. nih.govrsc.org

N-Alkylation/Arylation Approaches in Aminopyridine Chemistry

Once the amino groups are in place, N-alkylation or N-arylation is employed to introduce the desired substituents. The direct alkylation of aminopyridines with alkyl halides is a straightforward approach, though it can sometimes lead to the formation of pyridinium (B92312) salts as byproducts. nih.gov To circumvent this, protection of the amino group, for instance with a Boc group, allows for efficient and clean monoalkylation. nih.gov Subsequent deprotection and a second alkylation step can then be used to synthesize unsymmetrically dialkylated aminopyridines. nih.gov

Various catalytic systems have been developed to facilitate N-alkylation. For instance, BF3·OEt2 can catalyze the N-alkylation of 2-aminopyridines with 1,2-diketones under aerobic conditions, yielding a diverse range of substituted secondary amines. acs.orgnih.gov The electronic nature of the substituents on the 2-aminopyridine (B139424) ring influences the reaction yield, with electron-donating groups generally providing higher yields due to increased nucleophilicity. acs.org

The "borrowing hydrogen" methodology offers a greener alternative for N-alkylation. This approach utilizes alcohols as alkylating agents, with water often being the only byproduct. rsc.orgallfordrugs.comrsc.org Palladium-catalyzed dehydrative N-benzylation of 2-aminopyridines with benzylic alcohols has been successfully demonstrated in water, offering an environmentally friendly and atom-economical process. rsc.orgallfordrugs.comrsc.org This method avoids the use of strong bases and can proceed under mild conditions. rsc.orgallfordrugs.com The presence of water can significantly accelerate the carbon-nitrogen bond formation in non-polar solvents like heptane (B126788) as well. nih.gov

Specific Synthesis of N2-Benzylpyridine-2,4-diamine

The synthesis of the target molecule, this compound, involves a combination of the aforementioned strategies, tailored to achieve the desired substitution pattern.

Precursor Compounds and Optimized Reaction Conditions

A common synthetic route to this compound likely starts with a di-substituted pyridine precursor. For instance, a plausible precursor would be 2,4-dihalopyridine or a nitrated aminopyridine.

One potential pathway involves the reaction of 2-chloro-3-nitropyridine (B167233) with benzylamine (B48309), leading to the formation of N-benzyl-3-nitropyridin-2-amine. nih.gov Subsequent reduction of the nitro group would then yield N2-benzylpyridine-2,3-diamine. nih.gov A similar strategy could be envisioned starting from a 4-substituted pyridine to arrive at the 2,4-diamine.

Another approach could involve starting with a diamine precursor. For example, 2,4-diaminopteridine-based compounds have been used as precursors for the de novo synthesis of other biologically active molecules. nih.gov

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This includes the choice of solvent, temperature, and catalyst. For example, in the palladium-catalyzed N-benzylation of 2-aminopyridines, the use of a water-soluble phosphine (B1218219) ligand like TPPMS and conducting the reaction in water at elevated temperatures (e.g., 120 °C) has been shown to be highly effective, leading to excellent yields of the monobenzylated product. rsc.org

Catalytic Methods in N-Benzylation of Aminopyridines

Catalysis plays a pivotal role in the efficient and selective N-benzylation of aminopyridines. As mentioned earlier, palladium catalysis is a prominent method. The "borrowing hydrogen" or "dehydrative coupling" strategy using a π-benzylpalladium system is particularly noteworthy for its green credentials. rsc.orgallfordrugs.comrsc.orgnih.gov This method typically involves the in-situ oxidation of a benzyl (B1604629) alcohol to the corresponding aldehyde by the palladium catalyst, followed by condensation with the aminopyridine to form an imine, which is then reduced by the regenerated palladium hydride species. rsc.org Kinetic isotope effect experiments have shown that the C-H bond cleavage at the benzylic position of the alcohol is often the rate-determining step. rsc.orgallfordrugs.com

Lewis acid-promoted benzylation of aminopyridines with alcohols also presents an effective synthetic strategy. chemrxiv.org This approach has been utilized to prepare novel aminopyridine-based organocatalysts. chemrxiv.org Furthermore, heterogeneous catalysts are being explored for the N-alkylation of aminopyridines, which could offer advantages in terms of catalyst recovery and reuse, making the process more suitable for large-scale industrial production. google.com

Advanced Synthetic Techniques and Green Chemistry Principles in Diamine Synthesis

The field of diamine synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient methods. Green chemistry principles are increasingly being integrated into synthetic strategies.

The use of water as a solvent is a key aspect of green chemistry. ccsenet.orgresearchgate.net For instance, an eco-friendly protocol for preparing N,N'-dibenzyldiamines involves the reduction of the corresponding di-Schiff bases in water, without the need for a catalyst or azeotropic removal of water. ccsenet.orgresearchgate.net The subsequent reduction of the diimines with sodium borohydride (B1222165) can also be performed under solvent-free conditions, resulting in high yields and simple work-up procedures. ccsenet.orgresearchgate.net

Photocatalysis offers another green approach to diamine synthesis. A visible light-driven method has been developed for the synthesis of 2,3-diamines from anilines and diisopropylethylamine, avoiding the use of metal reagents. rsc.org Similarly, a transition metal- and photocatalyst-free strategy for the synthesis of geminal diamines has been reported, proceeding via a photoinduced amidation of C(sp3)-H bonds with high atom economy. rsc.org

The catalytic amination of ethylene (B1197577) glycol to produce ethylenediamine (B42938) is another example of a green and economical route that is being explored as an alternative to traditional industrial methods. acs.org These advanced techniques highlight the ongoing efforts to develop cleaner, safer, and more efficient synthetic routes for diamines and their derivatives.

Chemical Reactivity and Functionalization of N2 Benzylpyridine 2,4 Diamine

Reactivity of Amine and Pyridine (B92270) Nitrogen Centers

The N2-benzylpyridine-2,4-diamine molecule possesses three distinct nitrogen centers, each with unique reactivity: the heterocyclic pyridine nitrogen (N1), the secondary amine nitrogen of the benzylamino group (N2), and the primary amine nitrogen at the C4 position. The electronic nature of the pyridine ring is significantly influenced by the two amino substituents, which act as powerful electron-donating groups through resonance. This donation increases the electron density of the aromatic system, particularly at the ortho and para positions relative to the amino groups.

Consequently, the pyridine ring nitrogen (N1) becomes more basic and a more likely target for electrophilic attack or protonation compared to unsubstituted pyridine. researchgate.net The relative reactivity of the exocyclic amines is dictated by both electronic and steric factors. The primary amino group at the C4 position is generally more nucleophilic and basic than the N2-benzylamino group. The latter's reactivity is diminished due to the steric hindrance imposed by the bulky benzyl (B1604629) group and the delocalization of the nitrogen lone pair into the pyridine ring. In many aminopyridines, the initial site of electrophilic attack is often the ring nitrogen. researchgate.net

Derivatization Strategies for Structural Modification

The structural framework of this compound allows for extensive modification at several key positions, enabling the systematic tuning of its physicochemical and biological properties. Derivatization can be targeted at the pyridine ring, the benzyl moiety, or through the synthesis of related structures.

Introducing substituents onto the pyridine ring is a primary strategy for modulating the molecule's electronic properties and reactivity. The effect of a substituent depends on its electronic nature (electron-donating or electron-withdrawing) and its position on the ring.

Electron-Withdrawing Groups (EWGs): Placing an EWG, such as a nitro (NO₂) or cyano (CN) group, on the pyridine ring decreases the electron density of the aromatic system. This reduces the basicity of all three nitrogen centers. researchgate.net An EWG also makes the pyridine core more electrophilic, potentially enabling nucleophilic aromatic substitution reactions that are otherwise difficult. For example, the introduction of a nitro group has been used to facilitate further derivatization in related diaminopyridine systems. google.com

Electron-Donating Groups (EDGs): Conversely, an EDG, such as a methyl (CH₃) or methoxy (B1213986) (OCH₃) group, increases the electron density of the ring. This enhances the basicity of the nitrogen atoms and further activates the ring toward electrophilic substitution. researchgate.net

The influence of these substituents can be systematically studied and predicted using computational methods and confirmed by spectroscopic techniques like ¹⁵N NMR, where changes in chemical shifts correlate with the electronic environment of the nitrogen atoms. acs.org

Table 1: Predicted Effects of Substituents on the Reactivity of the this compound Core

| Substituent Type (at C5) | Effect on Ring Electron Density | Effect on N1 Basicity | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| Electron-Withdrawing (e.g., -NO₂) | Decrease | Decrease | Deactivates | Activates |

| Electron-Donating (e.g., -CH₃) | Increase | Increase | Activates | Deactivates |

| Halogen (e.g., -Br) | Decrease (Inductive) / Increase (Resonance) | Decrease | Deactivates (but ortho/para directing) | Activates |

The benzyl group provides another site for structural diversification. Modifications can be achieved by performing reactions directly on the phenyl ring or by utilizing different substituted benzyl groups during the initial synthesis.

Aromatic Substitution on the Phenyl Ring: The phenyl ring of the benzyl group can undergo standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. This allows for the introduction of a wide array of functional groups, which can serve as handles for further modification or to modulate steric and electronic properties.

Synthesis from Substituted Benzylamines: A more direct approach involves the synthesis of this compound analogues using pre-functionalized benzylamines. This method provides a reliable route to derivatives with specific substitution patterns on the benzyl ring. In related compound classes, the presence and nature of substituents on the benzyl group have been shown to significantly impact biological activity. mdpi.com

The synthesis of structural analogues and homologues is a key strategy for exploring structure-activity relationships. This can involve altering the core heterocycle or the substitution pattern.

C-Benzylation: While the title compound features N-benzylation, related analogues can be formed through C-benzylation. For instance, 2,4-diaminopyridine can undergo electrophilic substitution with phenolic Mannich bases to yield 3-benzyl and 3,5-dibenzyl derivatives. nih.gov

Pyramidine Analogues: A common strategy involves replacing the pyridine core with a pyrimidine (B1678525) ring, leading to 2,4-diamino-5-benzylpyrimidine derivatives. These compounds, such as Trimethoprim, are well-known antibacterial agents, and various synthetic routes have been developed for their C-alkylation and N-substitution. nih.govnih.gov

Alternative Synthetic Routes: Methods for the synthesis of functionalized 2-benzylpyridines, which are key structural motifs, often involve palladium-catalyzed cross-coupling reactions or the deoxygenation of corresponding benzyl alcohols. google.comrsc.org These routes can be adapted to produce a variety of analogues.

Electrophilic and Nucleophilic Reactions of the Pyridine Core

The reactivity of the pyridine core towards electrophiles and nucleophiles is strongly dictated by the activating effect of the two amino groups.

Electrophilic Reactions: The C2 and C4 amino groups are strong activating groups that direct electrophilic substitution to the available C3 and C5 positions of the pyridine ring. Research has shown that 2,4-diaminopyridine readily undergoes electrophilic substitution reactions such as halogenation (e.g., bromination) and benzylation, yielding 3-substituted and 3,5-disubstituted products. nih.gov The high electron density makes the ring highly susceptible to attack by a wide range of electrophiles under relatively mild conditions.

Table 2: Examples of Electrophilic Substitution Reactions on the 2,4-Diaminopyridine Scaffold

| Reaction | Reagent | Position of Substitution | Product Type | Reference |

| Bromination | Bromine | C3, C5 | 3-Bromo- and 3,5-dibromo-2,4-diaminopyridine | nih.gov |

| Benzylation | Phenolic Mannich Base | C3, C5 | 3-Benzyl- and 3,5-dibenzyl-2,4-diaminopyridine | nih.gov |

Nucleophilic Reactions: Due to the electron-rich nature of the diaminopyridine ring, nucleophilic aromatic substitution (SₙAr) is generally unfavorable. Such reactions typically require the presence of a strong electron-withdrawing group on the ring to reduce the electron density and stabilize the negative charge in the Meisenheimer intermediate. acs.org Alternatively, the pyridine ring can be activated by fusing it with an electron-deficient heterocyclic system, rendering it "superelectrophilic" and susceptible to attack by even neutral C-nucleophiles. researchgate.net A leaving group, such as a halogen, at one of the ring positions can also be displaced by a strong nucleophile, a reaction that has been demonstrated in the derivatization of 2,4-diamino-3-halopyridines. nih.gov

Coordination Chemistry of N2 Benzylpyridine 2,4 Diamine

N2-Benzylpyridine-2,4-diamine as a Ligand

This compound possesses several key characteristics that define its behavior as a ligand. The molecule contains three potential nitrogen donor atoms: the pyridine (B92270) ring nitrogen, the primary amine nitrogen at the 4-position, and the secondary amine nitrogen of the benzylamino group at the 2-position. The basicity and steric environment of these nitrogen atoms influence their coordination to a metal center. The pyridine nitrogen is generally a good σ-donor, while the exocyclic amino groups also offer lone pairs for coordination. The reactivity and coordination modes of such N-donor ligands are highly dependent on the nature of the central metal atom, as well as the arrangement and basicity of the nitrogen atoms within the ligand's structure mdpi.com.

The presence of the benzyl (B1604629) group introduces steric bulk around the N2-amino group, which can influence the geometry of the resulting metal complexes. The dihedral angle between the benzene (B151609) and pyridine rings, as observed in the related compound N-benzylpyridin-2-amine, is 67.63 (8)° nih.gov. This non-planar arrangement can affect the ligand's ability to adopt certain coordination geometries. Computational studies, such as those using Density Functional Theory (DFT), can provide further insight into the molecular and electronic structures of such ligands and their complexes researchgate.net.

With three nitrogen donor atoms, this compound has the potential to act as a polydentate ligand, specifically as a bidentate or tridentate chelating agent. Chelation, the formation of a ring structure between a ligand and a metal ion, generally leads to more stable complexes compared to coordination with monodentate ligands. The arrangement of the nitrogen atoms in this compound is suitable for forming five- or six-membered chelate rings with a metal ion, which are thermodynamically favorable.

The ligand can coordinate in a bidentate fashion through the pyridine nitrogen and one of the exocyclic amino groups. For instance, coordination involving the pyridine nitrogen and the N2-benzylamino nitrogen would form a five-membered chelate ring. Alternatively, it could potentially bridge two metal centers, acting as a bridging ligand. The ability of similar polypyridine compounds to form stable metal complexes is well-documented mdpi.com. The specific coordination mode adopted often depends on the metal ion's size, preferred coordination number, and the reaction conditions.

Synthesis and Structural Characterization of Metal Complexes

N-donor ligands readily form complexes with a wide range of transition metals mdpi.com. The synthesis of metal complexes with this compound can be achieved through various synthetic routes, often involving the reaction of a metal salt with the ligand in a suitable solvent.

Palladium(II) and Gold(III): Palladium(II) and Gold(III) complexes with N-donor ligands are of interest for their potential applications. The coordination of these metal ions to thiouracil derivatives, for example, has been shown to enhance cytotoxic effects nih.gov.

Ruthenium(II): Ruthenium(II) complexes with polypyridyl ligands are known for their rich photophysical and electrochemical properties. Dinuclear Ru(II)-Pd(II) complexes have been synthesized and characterized, demonstrating the versatility of pyridyl-amino substituted ligands chemrxiv.org.

Copper(II): Copper(II) readily forms complexes with N-donor ligands. Dinuclear copper(II) complexes with pyridinemethanol as a ligand have been synthesized and characterized, showing antiferromagnetic interactions ut.ac.ir. The coordination geometry around Cu(II) in such complexes is often distorted octahedral or square planar.

Zinc(II): Zinc(II) complexes with N-based polydentate ligands have been studied for their structural and spectroscopic properties mdpi.com. Zinc(II) typically forms tetrahedral or octahedral complexes.

Chromium(III): Chromium(III) complexes with N-donor ligands have been synthesized and characterized, often exhibiting octahedral geometry socialresearchfoundation.com.

Iron(II): Iron(II) complexes with ligands containing pyridine derivatives have been prepared and characterized, with their structures confirmed by various spectroscopic and analytical techniques nih.gov.

The synthesis of these complexes often results in coordination compounds where the ligand chelates to the metal center, leading to stable structures.

A variety of spectroscopic techniques are employed to elucidate the bonding and coordination geometry of metal complexes containing this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining how the ligand coordinates to the metal ion. Changes in the vibrational frequencies of the C=N and N-H bonds in the ligand upon complexation provide evidence of coordination. For instance, a shift in the pyridine ring vibrations and the N-H stretching frequencies can confirm the involvement of these groups in bonding to the metal. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen bonds ut.ac.irmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the structure of diamagnetic complexes in solution. Chemical shift changes of the ligand's protons and carbons upon coordination can indicate the binding sites. For paramagnetic complexes, NMR can be more complex but may still provide useful structural information nih.gov.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands (ligand-to-metal or metal-to-ligand). These absorptions are sensitive to the coordination geometry and the nature of the metal-ligand bonding ut.ac.irmdpi.com.

Mass Spectrometry: Mass spectrometry helps in confirming the molecular weight and fragmentation pattern of the synthesized complexes, thereby supporting their proposed structures socialresearchfoundation.com.

Below is a table summarizing the expected spectroscopic changes upon complexation of this compound.

| Spectroscopic Technique | Observed Changes Upon Complexation | Information Gained |

| Infrared (IR) | Shifts in pyridine ring vibrations and N-H stretching frequencies. Appearance of new bands in the far-IR region. ut.ac.irmdpi.com | Identification of donor atoms involved in coordination. Confirmation of metal-ligand bond formation. |

| NMR (¹H, ¹³C) | Changes in the chemical shifts of ligand protons and carbons. nih.gov | Elucidation of the binding mode in solution for diamagnetic complexes. |

| UV-Visible | Appearance of d-d transition bands and charge-transfer bands. ut.ac.irmdpi.com | Information on the coordination geometry and electronic structure of the complex. |

| Mass Spectrometry | Detection of the molecular ion peak corresponding to the complex and characteristic fragmentation patterns. socialresearchfoundation.com | Confirmation of the molecular formula and structural fragments of the complex. |

The exact coordination mode of the ligand (bidentate, tridentate, or bridging).

The geometry around the metal ion (e.g., octahedral, tetrahedral, square planar).

The bond distances between the metal and the nitrogen donor atoms.

The conformation of the chelate rings.

The presence of any intermolecular interactions, such as hydrogen bonding, in the crystal lattice nih.gov.

For example, in a related N-benzylpyridin-2-amine, molecules are linked into centrosymmetric dimers by N—H⋯N hydrogen bonds nih.gov. Similar interactions could be expected in complexes of this compound. The crystal structures of various metal complexes with N-donor ligands have been extensively studied, providing a basis for predicting the likely structures formed with this compound mdpi.com.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a crystallographic study of a metal complex of this compound, for instance, with Cu(II).

| Parameter | Hypothetical Value for a [Cu(this compound)Cl₂] Complex |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Square Planar |

| Cu-N(pyridine) distance | ~2.0 Å |

| Cu-N(amine) distance | ~2.1 Å |

| N(pyridine)-Cu-N(amine) angle | ~85° |

| Cl-Cu-Cl angle | ~95° |

Electronic and Photophysical Properties of Metal Complexes

No data is available on the electronic absorption (UV-Vis) or emission (photoluminescence) properties of metal complexes formed with this compound. Research on parameters such as absorption maxima (λmax), molar absorptivity (ε), emission wavelengths, quantum yields (Φ), and excited-state lifetimes (τ) has not been reported.

Exploration of this compound Metal Complexes in Catalytic Systems

There are no published studies detailing the use of this compound metal complexes as catalysts in any chemical transformation. Consequently, information regarding their catalytic activity, efficiency (e.g., turnover number, turnover frequency), substrate scope, or reaction mechanisms is not available.

In Vitro Biological Activity and Mechanistic Studies of N2 Benzylpyridine 2,4 Diamine and Its Derivatives

Enzyme Inhibition Studies (In Vitro)

The inhibitory action of N2-benzylpyridine-2,4-diamine and its related structures has been evaluated against several key enzymes implicated in disease progression.

Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of 2,4-diaminopyrimidine (B92962), the core structure of the compound in focus, are recognized as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of DNA precursors. rsc.orgmdpi.com The inhibition of DHFR is a proven strategy for antimicrobial and anticancer therapies. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of 2,4-diamino-5-benzylpyrimidines have provided insights into their binding mechanisms with DHFR. nih.gov Research has shown that these compounds can be highly selective for microbial DHFR over the human form of the enzyme. For instance, trimethoprim, a well-known 2,4-diaminopyrimidine derivative, exhibits remarkable selectivity for C. parvum DHFR compared to human DHFR. nih.gov

A study on various diaminopyrimidine antifolates against Cryptosporidium parvum DHFR identified compounds with significantly greater potency than trimethoprim. nih.gov For example, one compound demonstrated an IC50 value of 0.0065 μM against the Cp-I enzyme from C. parvum. nih.gov Another research effort focusing on novel trimethoprim analogs as multi-targeted agents also explored their DHFR inhibitory activity. nih.gov

Table 1: In Vitro DHFR Inhibition by Selected Diaminopyrimidine Derivatives

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and its inhibition can halt tumor cell proliferation. nih.govnih.gov A series of N², N⁴-diphenylpyridine-2,4-diamine derivatives have been synthesized and evaluated as inhibitors of EGFR, particularly against mutations that confer resistance to existing drugs. researchgate.net

Many of these compounds showed potent antiproliferative activity against cancer cell lines expressing mutant EGFR, with IC50 values in the nanomolar range. researchgate.net For example, compound 14l was identified as the most active, with IC50 values between 8-11 nM. researchgate.net Further studies revealed that deuterated derivatives, such as 14o , could inhibit tumor growth effectively in xenograft models and act as potent kinase inhibitors of mutant EGFR. researchgate.net The mechanism involves downregulating the phosphorylation of EGFR and affecting downstream signaling pathways. researchgate.net Other pyrimidine (B1678525) derivatives have also been identified as selective EGFR kinase inhibitors with IC50 values as low as 21 nM. mdpi.comnih.gov

Table 2: In Vitro EGFR Kinase Inhibition by Selected Pyridine-2,4-diamine (B32025) Derivatives

Topoisomerase I and II Inhibition

DNA topoisomerases are crucial enzymes that manage the topological states of DNA and are validated targets for anticancer drugs. researchgate.net While direct studies on this compound are limited, research on structurally related pyridine (B92270) derivatives indicates potential activity.

A study on dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives revealed potent topoisomerase II inhibitory activity, with some compounds being comparable to or stronger than the established drug etoposide. diva-portal.org One particular compound from this series, compound 56 , was identified as a potent topoisomerase II poison. diva-portal.org The structure-activity relationship suggested that the positioning of hydroxyl groups on the phenyl rings was critical for activity. diva-portal.org Other research has identified different chemical scaffolds as potent inhibitors of both topoisomerase I and II, with IC50 values in the low micromolar range. For instance, certain acridine derivatives have demonstrated significant inhibition of topoisomerase IIα. nih.gov

Aromatase Inhibition

Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. Although direct evidence for this compound is not available, several studies have shown that pyridine-containing compounds can act as aromatase inhibitors.

Research on pyridine-based benzofuran compounds demonstrated their potential to inhibit aromatase, with some derivatives showing IC50 values in the nanomolar range. nih.gov Another study on pyridine-substituted thiazolylphenol derivatives also identified compounds with significant aromatase inhibitory activity, for which IC50 values were determined using a fluorescence-based assay. Additionally, 5-substituted pyrimidine derivatives have been synthesized and shown to inhibit rat ovarian microsomal aromatase activity in vitro. researchgate.net

VCP/p97 Inhibition

Valosin-containing protein (VCP), also known as p97, is an ATPase involved in various cellular processes and is considered a potential anticancer target. diva-portal.org A structurally similar compound, N²,N⁴-Dibenzylquinazoline-2,4-diamine (DBeQ), is a known ATP-competitive inhibitor of p97. diva-portal.org DBeQ has been shown to block multiple biological processes regulated by p97. diva-portal.org

Derivatives of DBeQ, such as ML240 and ML241, have been developed with improved potency, exhibiting IC50 values of approximately 100 nM. diva-portal.org More recent research on novel benzylquinazoline analogs has identified compounds with even greater potency than DBeQ in p97 ATPase inhibition assays. For example, compounds 6 and 7 from one study showed higher potency than both DBeQ and another known inhibitor, CB-5083.

Table 3: In Vitro p97/VCP ATPase Inhibition by DBeQ and its Derivatives

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial properties of this compound and its analogs have been a significant area of investigation, particularly against drug-resistant bacteria. The structurally related N²,N⁴-disubstituted quinazoline-2,4-diamines have demonstrated potent antibacterial effects.

A library of these compounds was found to be effective against the multidrug-resistant Gram-negative pathogen Acinetobacter baumannii. Optimized derivatives, particularly those with a halide or alkyl substituent at the 6-position, displayed strong antibacterial activity with Minimum Inhibitory Concentrations (MICs) as low as 0.5 μM. These compounds were also shown to be bactericidal and possessed antibiofilm capabilities.

Specifically, 6-n-Pentyl- and 6-cyclohexyl-substituted quinazolines were among the most effective, with single-digit micromolar MICs against six different A. baumannii strains. This class of compounds has also shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 4: In Vitro Antimicrobial Activity of N²,N⁴-disubstituted Quinazoline-2,4-diamines against A. baumannii

Antibacterial Efficacy against Specific Bacterial Strains (e.g., Bacillus anthracis, Escherichia coli, Staphylococcus aureus)

While direct studies on the antibacterial efficacy of this compound were not prominent in the reviewed literature, research on structurally similar compounds provides insight into the potential of the disubstituted diamine scaffold. Analogues based on a quinazoline core, rather than a pyridine core, have demonstrated notable antibacterial properties.

For instance, a series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and evaluated for their activity against multidrug-resistant Staphylococcus aureus (MRSA) researchgate.netnih.gov. These compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range nih.gov. One specific analogue, N4‐benzyl (B1604629)‐N2‐phenylquinazoline‐2,4‐diamine, was found to have a MIC of 25 µM for S. aureus researchgate.net.

Furthermore, the compound N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) has been identified as an antimicrobial agent where the cellular target in Escherichia coli was found to be the AAA+ ATPase ClpB, which is crucial for the bacterial stress response researchgate.net. This suggests that the broader class of N2,N4-dibenzyl-diamine heterocycles may function through specific enzyme inhibition.

No specific data regarding the efficacy of this compound or its direct derivatives against Bacillus anthracis was found in the reviewed scientific literature.

Antifungal Evaluations

Based on a review of available scientific literature, specific studies detailing the antifungal evaluation of this compound and its derivatives have not been reported.

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

Derivatives of N2,N4-disubstituted pyridines have shown significant promise as antiproliferative agents. A series of novel deuterated and non-deuterated N2, N4-diphenylpyridine-2,4-diamine derivatives were synthesized and assessed for their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly against mutations that confer resistance to existing therapies nih.gov. The majority of these compounds demonstrated potent antiproliferative activity against engineered cancer cell lines expressing clinically relevant EGFR mutations nih.gov.

Cell Viability Assays (e.g., IC50 Determination)

The antiproliferative effects of these compounds have been quantified using cell viability assays to determine their half-maximal inhibitory concentration (IC50) values. The N2, N4-diphenylpyridine-2,4-diamine derivatives showed potent activity, with IC50 values in the nanomolar range against specific cell lines. For example, compound 14l was identified as the most active, with IC50 values between 8 and 11 nM against Baf3 cells expressing EGFR mutations L858R/T790M/C797S and Del19/T790M/C797S nih.gov. This high potency indicates a strong inhibitory effect on the viability of cancer cells driven by these specific mutations.

| Compound | Cell Line | Target | IC50 (nM) |

|---|---|---|---|

| 14l | Baf3-EGFRL858R/T790M/C797S | EGFR Mutant Kinase | 8-11 |

| 14l | Baf3-EGFRDel19/T790M/C797S | EGFR Mutant Kinase | 8-11 |

For context, structurally related N2,N4-disubstituted pyrimidine-2,4-diamines (note the pyrimidine instead of pyridine core) have also been evaluated as antiproliferative agents against a panel of human tumor cell lines, showing growth inhibitory (GI50) values at the micromolar or submicromolar level nih.gov.

| Compound | MDA-MB-231 (GI50, µM) | MCF-7 (GI50, µM) | A549 (GI50, µM) |

|---|---|---|---|

| 2a | 0.68 | 1.5 | 2.0 |

| 2d | 0.48 | 1.2 | 1.1 |

| 3b | 0.35 | 0.64 | 0.61 |

Studies on Cancer Cell Migration and Invasion

In the reviewed scientific literature, specific studies focused on the effects of this compound or its derivatives on the processes of cancer cell migration and invasion were not identified.

Molecular Mechanism of Action (In Vitro/Cellular Level)

Mechanistic studies have begun to elucidate how these compounds exert their antiproliferative effects at a molecular level. Research indicates that certain derivatives of N2, N4-diphenylpyridine-2,4-diamine act as potent kinase inhibitors, targeting key proteins involved in cancer cell growth and survival signaling nih.gov.

Effects on Cellular Signaling Pathways (e.g., EGFR, m-TOR)

The primary mechanism of action for the most potent N2, N4-diphenylpyridine-2,4-diamine derivatives is the inhibition of the EGFR signaling pathway nih.gov. Specifically, a deuterated derivative, compound 14o , was shown to be a potent inhibitor of EGFR kinases carrying the L858R/T790M/C797S and Del19/T790M/C797S mutations. Mechanistic investigations revealed that this compound could effectively downregulate the phosphorylation of EGFR. Furthermore, it was observed to suppress the downstream mammalian target of rapamycin (m-TOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival nih.gov. This dual inhibition of EGFR and its downstream effector pathway highlights a comprehensive mechanism for its potent anticancer activity at the cellular level.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the in vitro biological activities of this compound and its derivatives corresponding to the detailed outline provided.

Extensive searches for research data on this specific compound's ability to induce apoptosis, modulate the cell cycle, disrupt mitochondrial membrane integrity, generate reactive oxygen species (ROS), or interact with biological macromolecules such as DNA did not yield any relevant studies. The scientific and patent literature retrieved mentions "pyridine-2,4-diamine derivatives" only within a very broad context of chemical classes and does not provide experimental data on the specific biological mechanisms requested.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict outline and content requirements of the user's request due to the absence of published research findings for this compound in these areas.

Computational and Theoretical Investigations of N2 Benzylpyridine 2,4 Diamine

Quantum Chemical Studies

Quantum chemical studies, grounded in the principles of quantum mechanics, are employed to calculate the electronic structure and properties of molecules. These methods provide insights into molecular geometry, orbital energies, charge distribution, and reactivity, which are fundamental to understanding the chemical nature of a compound.

Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the electronic properties of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. scirp.org DFT calculations can determine the optimized molecular structure of N2-benzylpyridine-2,4-diamine, corresponding to its minimum energy conformation.

From a single DFT calculation, a variety of electronic and reactivity descriptors can be derived. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Other global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can also be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity profile. For instance, the electrophilicity index helps to quantify the ability of a molecule to accept electrons.

| Parameter | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.8 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.5 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.3 eV |

| Global Electrophilicity Index | ω | χ2 / (2η) | 2.66 eV |

Note: The values presented in this table are illustrative for a molecule like this compound and are intended to demonstrate the type of data obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack.

For this compound, an MEP analysis would likely reveal strong negative potential regions around the nitrogen atoms of the pyridine (B92270) ring and the exocyclic amino groups, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. rsc.org The hydrogen atoms attached to the amino groups would exhibit positive potential, making them sites for nucleophilic attack and hydrogen bond donation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, conformational changes, and interactions with its environment, such as a solvent.

This compound possesses conformational flexibility, primarily due to the rotation around the single bonds connecting the benzyl (B1604629) group to the pyridine ring. MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them.

The dynamic stability of the molecule in a particular conformation can be assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. A stable simulation where the RMSD value plateaus suggests that the molecule is maintaining a stable average conformation.

The basicity of the nitrogen atoms in this compound makes protonation a key aspect of its chemistry, particularly in biological systems. The pyridine ring nitrogen and the two exocyclic amino nitrogens are all potential protonation sites.

Theoretical calculations can predict the most likely site of protonation by comparing the energies of the different protonated forms. This is often consistent with MEP analysis, where the site with the most negative electrostatic potential is typically the most basic. researchgate.netresearchgate.net MD simulations can further investigate the dynamics of protonation by explicitly modeling the interactions with solvent molecules (e.g., water) and hydronium ions, providing insight into the stability of the protonated species and the dynamics of proton transfer. acs.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. dergipark.org.tr It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. tubitak.gov.trnih.gov

For a compound like this compound, which contains structural motifs common in pharmacologically active molecules, molecular docking can be used to predict its binding affinity and mode of interaction with a specific protein target. nih.govnih.gov The process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and scoring them based on a scoring function that estimates the binding free energy.

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. researchgate.net This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase (e.g., EGFR) | -8.5 | LEU718 | Hydrogen Bond (with pyridine N) |

| MET793 | Hydrogen Bond (with amino group) | ||

| PHE856 | π-π Stacking (with benzyl ring) |

Note: This table presents a hypothetical docking result for this compound with an example protein target to illustrate the typical output of such a study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models have been successfully developed for various series of diamino-heterocyclic compounds. For a set of 2,4-diamino-5-(2-X-benzyl)pyrimidines, QSARs were formulated to understand their inhibitory activity against bacterial and avian dihydrofolate reductase nih.gov. These models help in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

In a study of 6,N2-diaryl-1,3,5-triazine-2,4-diamines with antiproliferative activity, a 3D-QSAR model was built to guide the design of more potent anticancer compounds nih.gov. The statistical robustness of these models is crucial for their predictive power. For instance, in a study of 4-substituted N-phenylpyrimidin-2-amine derivatives as CDK inhibitors, 3D-QSAR models with high q² and r² values were generated, indicating good capability to predict the bioactivities of the inhibitors nih.gov.

The table below presents examples of QSAR models developed for related compound series.

| Compound Series | Biological Activity | QSAR Model Type | Key Findings |

| 2,4-diamino-5-(2-X-benzyl)pyrimidines | Dihydrofolate reductase inhibition | 2D-QSAR | Identified electronic and steric parameters of substituents influencing activity. |

| 6,N2-diaryl-1,3,5-triazine-2,4-diamines | Antiproliferative activity | 3D-QSAR | Provided a model for designing more potent anticancer compounds. |

| 4-substituted N-phenylpyrimidin-2-amines | CDK inhibition | 3D-QSAR (CoMFA, CoMSIA) | Generated models with good predictive capability for CDK2 and CDK4 inhibition. |

A crucial outcome of QSAR and other computational modeling studies is the identification of a pharmacophore – the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity.

Based on a 3D-QSAR pharmacophore derived from a diverse set of known CDK9 inhibitors, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives were designed and synthesized rsc.org. This demonstrates the practical application of pharmacophore modeling in lead discovery. Similarly, a 3D-QSAR pharmacophore was constructed from known CDK9 inhibitors to guide the design of novel N2,N4-diphenylpyrimidine-2,4-diamines nih.gov.

For N-4-(substituted benzylidene)-N-2-(4-chloropyrimidin-2-yl)-6,7-dimethoxyquinazoline-2,4-diamines, a pharmacophore model was proposed which includes a heterocyclic ring (quinazoline), a linker with hydrogen bond donors and acceptors, and aromatic rings with specific substitutions researchgate.net. This level of detail is invaluable for designing new molecules with desired biological activities. The key pharmacophoric features for diamino-heterocyclic compounds generally include:

Hydrogen Bond Donors: The amino groups on the pyridine/pyrimidine (B1678525) ring.

Hydrogen Bond Acceptors: The nitrogen atoms within the heterocyclic ring system.

Aromatic/Hydrophobic Regions: The benzyl group and other aryl substituents.

These features, derived from computational studies of analogous compounds, provide a strong foundation for the rational design and future investigation of this compound and its derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Benzyl (B1604629) Moiety Modifications on Biological Activity

The benzyl group in N2-benzylpyridine-2,4-diamine and related structures, such as 2,4-diamino-5-benzylpyrimidines, plays a crucial role in defining the compound's interaction with its biological targets. Modifications to this moiety, particularly substitutions on the phenyl ring, have been shown to significantly alter biological activity. The nature, position, and number of substituents can modulate factors like binding affinity, selectivity, and pharmacokinetic properties.

For instance, in the development of antibacterial agents targeting dihydrofolate reductase (DHFR), substitutions on the benzyl ring of 2,4-diamino-5-benzylpyrimidine analogues have been extensively studied. The introduction of methoxy (B1213986) groups, as seen in the well-known drug Trimethoprim, where a 3,4,5-trimethoxybenzyl group is present, dramatically enhances potency. google.comnih.gov These electron-donating groups can influence the conformation of the benzyl ring relative to the pyrimidine (B1678525) ring, optimizing interactions within the enzyme's active site.

Research on related N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex further illustrates the importance of the benzyl group. Medicinal chemistry efforts have led to compounds with nanomolar inhibitory potency, and the specific substitution patterns on the benzyl ring are critical for achieving this high affinity. nih.gov The modifications influence how the moiety fits into hydrophobic pockets and forms van der Waals or other non-covalent interactions with the protein target.

The following table summarizes the impact of representative benzyl moiety modifications on the biological activity of analogous compounds.

| Parent Scaffold | Benzyl Moiety Modification | Observed Impact on Biological Activity | Target/Application |

| 2,4-Diaminopyrimidine (B92962) | 3,4,5-Trimethoxybenzyl | Significant increase in inhibitory potency | Antibacterial (DHFR inhibitor) |

| Pyrimidin-4-amine | Various substituted benzyl groups | Modulates inhibitory potency in the nanomolar range | Anticancer (USP1/UAF1 inhibitor) |

| Ethane-1,2-diamine | Ortho-alkoxybenzyl vs. Trimethoxybenzyl | Removal of meta and para alkoxy groups leads to loss of anti-ischemic activity | Cardioprotective |

This table is generated based on findings from related structural classes to illustrate the principles of benzyl moiety modification.

Role of Diamine Functionality in Biological Recognition and Ligand Binding

The 2,4-diamine functionality on the pyridine (B92270) ring is a key pharmacophore responsible for critical interactions with biological targets, primarily through hydrogen bonding. This arrangement allows the molecule to act as a hydrogen bond donor at two distinct points, often mimicking the hydrogen bonding pattern of natural purine (B94841) bases like adenine.

This bioisosteric relationship is fundamental to the mechanism of action for many diaminopyrimidine and diaminopyridine derivatives. For example, in the context of DHFR inhibition, the 2,4-diamino group forms specific hydrogen bonds with conserved acidic residues (e.g., Aspartate) in the enzyme's active site. This interaction is a cornerstone of the high-affinity binding observed for this class of inhibitors.

The importance of the diamine motif extends to other targets as well. In kinase inhibitors, the aminopyrimidine scaffold is a common feature, where the amino groups form hydrogen bonds with the hinge region of the kinase domain. nih.gov This anchoring interaction is crucial for the proper orientation of the inhibitor within the ATP-binding pocket. The 2,4-diamine arrangement provides a robust platform for establishing these key recognition events, which are essential for potent biological activity. The ability of the two amino groups to engage in specific, directional hydrogen bonds makes this functionality a privileged scaffold in ligand design. oup.com

Influence of Pyridine Ring Substituents on Activity and Molecular Properties

Substituting the pyridine ring of this compound offers another avenue for modulating its activity and physicochemical properties. The introduction of substituents can alter the electronic character of the ring, its lipophilicity, and its steric profile, thereby influencing binding affinity, selectivity, and pharmacokinetics. nih.gov

For example, the addition of a fluorine atom to the 5-position of a related N2,N4-diphenylpyrimidine-2,4-diamine scaffold was explored in the design of novel CDK2 and CDK9 inhibitors. rsc.org Halogens like fluorine can serve as hydrogen bond acceptors and can alter the pKa of the nearby amino groups, potentially enhancing binding interactions. Furthermore, such substitutions can block sites of metabolism, improving the metabolic stability of the compound.

In a different context, the addition of electron-donating or electron-withdrawing groups to the 4-position of pyridine ligands has been shown to result in significant changes in the physicochemical properties of their coordination compounds. acs.org While not directly related to biological activity in a living system, this demonstrates the profound impact substituents have on the molecular properties of the pyridine core. An analysis of electrostatic potential maps of various pyridine derivatives shows that electronegative groups create regions of high electron density, which can be critical for molecular interactions. nih.gov Increasing the number of substituents like methoxy groups has been correlated with increased antiproliferative activity in certain series, an effect attributed to reduced polarity and enhanced cellular uptake. nih.gov

| Parent Scaffold | Pyridine/Pyrimidine Ring Substituent | Effect on Properties/Activity | Target Class |

| N2,N4-diphenylpyrimidine-2,4-diamine | 5-Fluoro | Potent inhibitory activity | Kinases (CDK2/CDK9) |

| Pyridine | Methoxy (OMe) groups | Increased antiproliferative activity, reduced polarity | Anticancer |

| Pyridine | N-heterocyclic imine (para position) | Strong increase in electron-donor ability | General Ligand Design |

This table synthesizes data on pyridine and pyrimidine ring substitutions to highlight their influence on molecular characteristics and biological function.

Rational Design Principles for Optimized Derivatives and Analogues

The rational design of optimized derivatives of this compound is guided by the SAR and SPR principles elucidated from empirical studies and computational modeling. The goal is to enhance potency, improve selectivity, and optimize drug-like properties.

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement : The core 2,4-diaminopyridine can be replaced with structurally related scaffolds like 2,4-diaminopyrimidine or pyrrolo[3,2-d]pyrimidine to explore different vector spaces for substituent placement while maintaining key hydrogen bonding interactions. nih.govbohrium.com

Benzyl Moiety Optimization : Based on the target's binding site topology, the benzyl group can be decorated with substituents that maximize favorable interactions. For instance, if the target has a deep hydrophobic pocket, extending the benzyl group or adding lipophilic substituents may be beneficial. Conversely, adding polar groups can improve solubility or engage with specific polar residues. This approach has been successfully used to develop potent USP1/UAF1 inhibitors. nih.gov

Pyridine Ring Decoration : Small substituents can be introduced onto the pyridine ring to fine-tune electronic properties and block metabolic pathways. For example, fluorination can enhance binding affinity and improve metabolic stability. Docking studies can help identify favorable positions for substitution to avoid steric clashes and promote beneficial contacts. rsc.org

Conformational Constraint : Introducing cyclic structures or rigid linkers can lock the molecule into a bioactive conformation. For example, replacing the flexible benzyl group with a more rigid dihydroquinoline system has led to analogues with high activity and specificity for bacterial DHFR. nih.gov This reduces the entropic penalty upon binding and can enhance both potency and selectivity.

By integrating these principles, researchers can systematically modify the this compound scaffold to develop next-generation analogues with superior therapeutic profiles for a range of diseases, including cancer and infectious diseases. nih.gov

Future Research Directions and Advanced Applications

Exploration of Novel Synthetic Pathways for Diversification

The future development of N2-benzylpyridine-2,4-diamine-based compounds hinges on the ability to generate a wide array of derivatives efficiently. While classical synthetic methods exist, future research will likely focus on more advanced and high-throughput strategies to build extensive chemical libraries for screening.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields. For scaffolds like 6,N2-diaryl-1,3,5-triazine-2,4-diamines, microwave-assisted, one-pot, three-component reactions have proven highly effective for library synthesis. nih.gov A similar approach could be adapted for this compound, reacting a suitable dihalopyridine precursor with benzylamine (B48309) and another amine under microwave irradiation.

Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig and similar C-N cross-coupling reactions are powerful tools for the selective amination of aryl halides. nih.gov These methods could be employed for the stepwise and controlled introduction of the benzylamine and other amino groups onto a dihalopyridine core, allowing for significant structural diversity. nih.govmdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Developing flow-based synthetic routes would enable the rapid and automated production of a multitude of this compound analogs for various screening purposes.

A comparison of potential synthetic strategies is outlined below.

| Synthetic Strategy | Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, suitability for library generation. | One-pot synthesis from dihalopyridines and amines. |

| Pd-Catalyzed Cross-Coupling | High functional group tolerance, precise control over substitution. | Stepwise synthesis of asymmetrically substituted diamine derivatives. |

| Flow Chemistry | Scalability, enhanced safety, automation, precise process control. | Large-scale production and automated library synthesis of analogs. |

Development of New Metal Complexes for Emerging Catalytic or Material Science Applications

The pyridine (B92270) nitrogen and the two exocyclic amino groups in this compound make it an excellent candidate as a ligand for coordinating with transition metals. wikipedia.org The resulting metal complexes could exhibit novel properties applicable to catalysis and material science.

Future research in this area should focus on:

Catalysis: The development of complexes with metals like ruthenium, palladium, nickel, or copper could yield catalysts for a variety of organic transformations. semanticscholar.orgnih.gov For instance, complexes could be designed to catalyze oxidation reactions, C-C and C-N bond-forming cross-coupling reactions, or hydrogenation processes. The electronic properties of the complex could be fine-tuned by modifying substituents on the benzyl (B1604629) or pyridine rings.

Material Science: this compound can act as a building block for coordination polymers and metal-organic frameworks (MOFs). By using di- or tri-metallic nodes, it is possible to construct extended 2D or 3D structures. semanticscholar.org These materials could have applications in gas storage, separation, or as sensors, depending on the pore size and the nature of the metal center. The ability of the ligand to form hydrogen bonds could also be exploited to direct the assembly of supramolecular structures.

| Potential Metal Ion | Coordination Geometry | Potential Application Area |

| Palladium(II) | Square-Planar | Cross-coupling catalysis (e.g., Suzuki, Heck). |

| Ruthenium(II) | Octahedral | Transfer hydrogenation, photoredox catalysis. |

| Copper(I/II) | Tetrahedral/Square-Planar | Oxidation catalysis, building block for MOFs. |

| Nickel(0/II) | Tetrahedral/Square-Planar | Electrocatalysis, dinitrogen activation. ufl.edu |

| Zinc(II) | Tetrahedral | Lewis acid catalysis, luminescent materials. semanticscholar.org |

Expansion of In Vitro Biological Target Spectrum for this compound and its Derivatives

Structurally related diaminopyrimidine and diaminotriazine scaffolds are known to be "privileged structures" in medicinal chemistry, frequently appearing in potent kinase inhibitors. nih.govnih.gov Derivatives of N2,N4-disubstituted pyrimidine-2,4-diamines have shown significant activity as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9, which are crucial in cell cycle regulation and gene transcription. nih.govrsc.org

Future research should aim to broaden the scope of biological targets for this compound derivatives beyond CDKs. A systematic screening approach could uncover novel therapeutic applications.

Potential target classes for investigation include:

Other Kinase Families: The pyrimidine (B1678525) scaffold is found in inhibitors of various other kinases, such as Aurora kinases, ALK, and PI3K. nih.gov A focused library of this compound analogs should be screened against a broad panel of kinases implicated in cancer and inflammatory diseases.

Antiproliferative Agents: Many diaminopyrimidine derivatives exhibit potent antiproliferative activity against various cancer cell lines, including triple-negative breast cancer. nih.govrsc.org New analogs should be tested against a diverse panel of human cancer cell lines to identify compounds with high potency and selectivity. nih.gov

Antibacterial Agents: The related quinazoline-2,4-diamine (B158780) scaffold has been investigated for its antibacterial properties against multidrug-resistant bacteria. nih.gov This suggests that this compound derivatives could be explored as a new class of antibacterial agents.

Dihydrofolate Reductase (DHFR) Inhibitors: The 2,4-diaminopyrimidine (B92962) structure is a classic pharmacophore for DHFR inhibitors, an enzyme essential for nucleotide synthesis. google.com This avenue could lead to the development of new antimicrobial or antiprotozoal drugs.

| Target Class | Rationale / Example | Potential Therapeutic Area |

| Cyclin-Dependent Kinases (CDKs) | N2,N4-diphenylpyrimidine-2,4-diamines are potent CDK2/CDK9 inhibitors. nih.gov | Oncology |

| Other Kinase Families (e.g., PI3K, ALK) | The pyrimidine core is a known "privileged scaffold" for kinase inhibition. nih.gov | Oncology, Inflammation |

| Dihydrofolate Reductase (DHFR) | 2,4-diamino-5-benzylpyrimidines are known DHFR inhibitors. google.com | Infectious Diseases |

| Bacterial Cell Division Proteins | Quinazoline-2,4-diamines show activity against multidrug-resistant bacteria. nih.gov | Infectious Diseases |

Advanced Computational Methodologies for Predictive Modeling and De Novo Design

To accelerate the discovery process and reduce reliance on costly and time-consuming high-throughput screening, advanced computational methods can be employed. These techniques can help in understanding structure-activity relationships (SAR), predicting the biological activity of virtual compounds, and designing new molecules with desired properties.

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR): As successfully applied to similar triazine scaffolds, 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, such as antiproliferative potency. nih.gov These models can then be used to predict the activity of yet-unsynthesized compounds.

Molecular Docking: Docking studies can predict the binding mode of ligands within the active site of a biological target. This has been used to rationalize the activity of CDK inhibitors. nih.govrsc.org For this compound derivatives, docking into various kinase active sites can help prioritize synthetic targets and guide lead optimization.

De Novo Design: Algorithmic approaches can be used to design novel molecules from scratch that fit the steric and electronic requirements of a target's binding site. Using the this compound core as a starting fragment, these methods could generate novel, synthetically accessible derivatives with high predicted affinity.

ADME/Tox Prediction: In silico models that predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, are crucial for the early-stage filtering of drug candidates. researchgate.net Applying these models can help ensure that newly designed compounds have favorable drug-like properties.

Potential as Building Blocks in Advanced Chemical Entities and Functional Materials

Beyond its direct applications as a ligand or bioactive molecule, the this compound scaffold can serve as a versatile building block for the construction of more complex and functional chemical systems. Its defined geometry and multiple functional groups for derivatization make it an attractive component for supramolecular chemistry and materials science.

Potential future applications as a building block include:

Supramolecular Assemblies: The N-H groups of the diamine moiety are excellent hydrogen bond donors, while the pyridine nitrogen is a hydrogen bond acceptor. This allows for the programmed self-assembly of molecules into higher-order structures like rosettes, tapes, or capsules through predictable hydrogen bonding networks.

Macrocycle Synthesis: The diamine functionality can be used to incorporate the this compound unit into macrocyclic structures. These macrocycles could act as host molecules for specific guests, functioning as chemosensors or molecular receptors.

Functional Polymers: By converting the amine groups into polymerizable functionalities (e.g., acrylates or styrenes) or by using a di-functionalized version of the scaffold, this compound can be incorporated into polymer backbones or as pendant groups. The resulting polymers could have interesting optical, electronic, or metal-coordinating properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.